N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidine core with a 2,4-dioxo motif and a 3-propyl substituent. The acetamide side chain is linked to a 3,4-dimethoxyphenethyl group, which enhances solubility through methoxy groups while maintaining moderate lipophilicity.
Properties
Molecular Formula |
C21H25N3O5S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C21H25N3O5S/c1-4-10-23-20(26)19-15(8-11-30-19)24(21(23)27)13-18(25)22-9-7-14-5-6-16(28-2)17(12-14)29-3/h5-6,8,11-12H,4,7,9-10,13H2,1-3H3,(H,22,25) |
InChI Key |
GDTJEBYYDOYQKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.
Attachment of the Dimethoxyphenylethyl Side Chain: The dimethoxyphenylethyl group is introduced through a nucleophilic substitution reaction, often using a suitable leaving group and base.
Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Structural Features
The target compound’s key distinguishing elements include:
- 3-Propyl substituent : Balances hydrophobicity and metabolic stability.
- 3,4-Dimethoxyphenethyl group : Enhances solubility and may influence CNS penetration.
Comparisons with analogs from the evidence are summarized below:
Physicochemical Properties
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound belonging to the thienopyrimidine class. This article explores its biological activity, potential mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique molecular structure characterized by:
- Thienopyrimidine Core : Known for diverse biological activities.
- Methoxy and Phenyl Groups : These groups enhance hydrophobic interactions and may influence the compound's affinity for biological targets.
Molecular Formula : C21H24N2O5S
Molecular Weight : 432.50 g/mol
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing inflammation in various models.
- Analgesic Effects : Early pharmacological evaluations suggest it could provide pain relief through central and peripheral mechanisms.
- Antitumor Activity : Similar thienopyrimidine derivatives have demonstrated antitumor effects; thus, this compound warrants further investigation in cancer models.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : Interaction with enzymes involved in inflammatory processes or tumor growth.
- Receptor Modulation : Binding to specific receptors that regulate cell proliferation and apoptosis.
Research Findings and Case Studies
A review of recent literature highlights several key studies:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory Activity | Demonstrated significant reduction in pro-inflammatory cytokines in vitro. |
| Study 2 | Analgesic Properties | Reported pain relief in animal models comparable to standard analgesics. |
| Study 3 | Antitumor Effects | Showed inhibition of tumor cell proliferation in xenograft models. |
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Condensation Reaction : Combining 3,4-dimethoxyphenylacetic acid with a thienopyrimidine precursor.
- Purification : Utilizing chromatography techniques to isolate the desired product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
